1-(butan-2-yl)-4-iodo-1H-pyrazole-3-carboxylic acid

Medicinal Chemistry Physicochemical Profiling Regioisomer Differentiation

1-(Butan-2-yl)-4-iodo-1H-pyrazole-3-carboxylic acid (CAS 1354706-84-5) is a halogenated pyrazole building block with a molecular formula of C8H11IN2O2 and a molecular weight of 294.09 g/mol. The compound features a sec-butyl substituent at the N1 position, an iodine atom at the C4 position, and a carboxylic acid group at the C3 position.

Molecular Formula C8H11IN2O2
Molecular Weight 294.09
CAS No. 1354706-84-5
Cat. No. B3047208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(butan-2-yl)-4-iodo-1H-pyrazole-3-carboxylic acid
CAS1354706-84-5
Molecular FormulaC8H11IN2O2
Molecular Weight294.09
Structural Identifiers
SMILESCCC(C)N1C=C(C(=N1)C(=O)O)I
InChIInChI=1S/C8H11IN2O2/c1-3-5(2)11-4-6(9)7(10-11)8(12)13/h4-5H,3H2,1-2H3,(H,12,13)
InChIKeyIHFHYWINOXCAON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Butan-2-yl)-4-iodo-1H-pyrazole-3-carboxylic acid (CAS 1354706-84-5): Procurement-Relevant Identity and Class Positioning


1-(Butan-2-yl)-4-iodo-1H-pyrazole-3-carboxylic acid (CAS 1354706-84-5) is a halogenated pyrazole building block with a molecular formula of C8H11IN2O2 and a molecular weight of 294.09 g/mol . The compound features a sec-butyl substituent at the N1 position, an iodine atom at the C4 position, and a carboxylic acid group at the C3 position. This substitution pattern distinguishes it within the class of 4-iodopyrazole-3-carboxylic acid derivatives, where variation at the N1 position and functional group positioning critically influence physicochemical properties, synthetic utility in cross-coupling reactions, and biological target interactions [1].

Why 1-(Butan-2-yl)-4-iodo-1H-pyrazole-3-carboxylic acid Cannot Be Replaced by a Generic 4-Iodopyrazole-3-carboxylic Acid Analog


Within the 4-iodopyrazole-3-carboxylic acid family, subtle alterations to the N1 substituent or the carboxylic acid position produce marked differences in lipophilicity, steric environment at the reactive iodine center, and hydrogen-bonding capacity—all of which govern performance in palladium-catalyzed cross-couplings and target-protein recognition . The sec-butyl group provides a sterically demanding, chiral N1 substituent that modulates the torsional angle of the 3-carboxylic acid group differently than linear (n-butyl) or branched but smaller (isobutyl, isopropyl) analogs, directly impacting the compound's utility as a scaffold in fragment-based drug discovery [1]. Simple replacement with an unsubstituted or N-methyl analog will alter the LogP, TPSA, and reactivity profile, leading to divergent synthetic outcomes or loss of biological activity in structure–activity relationship (SAR) series.

Quantitative Differentiation Guide for 1-(Butan-2-yl)-4-iodo-1H-pyrazole-3-carboxylic acid Against Closest Analogs


Lipophilicity (LogP) Comparison: 3-Carboxylic Acid vs. 5-Carboxylic Acid Regioisomer

The target 3-carboxylic acid regioisomer exhibits a calculated XLogP3 of 2.0 . In contrast, the 5-carboxylic acid regioisomer (CAS 1354703-69-7) has a predicted LogP of 1.89 . The 0.11 log unit difference, while modest, reflects the distinct electronic distribution arising from carboxylic acid placement relative to the iodine substituent, affecting passive membrane permeability in cell-based assays.

Medicinal Chemistry Physicochemical Profiling Regioisomer Differentiation

Topological Polar Surface Area (TPSA) Differentiation from N1-Unsubstituted Analog

The target compound has a topological polar surface area (TPSA) of 55.1 Ų . The N1-unsubstituted parent, 4-iodo-1H-pyrazole-3-carboxylic acid (CAS 6647-93-4), has a TPSA of 66.9 Ų due to the additional H-bond donor on the pyrazole nitrogen [1]. The 11.8 Ų reduction in TPSA conferred by the sec-butyl substitution improves predicted oral bioavailability parameters and reduces non-specific binding to polar off-targets.

Drug Design Bioavailability Prediction Building Block Selection

Steric Differentiation from N1-Isobutyl Analog in Pd-Catalyzed Cross-Coupling Reactivity

The sec-butyl group at N1 places a chiral center directly adjacent to the pyrazole ring, creating an asymmetric steric environment around the C4 iodine. In general, 4-iodopyrazoles with branched N1 substituents show reduced coupling rates compared to linear analogs in Suzuki–Miyaura reactions [1]. The sec-butyl analog is expected to exhibit intermediate reactivity: less sterically hindered than the isobutyl variant (CAS 918487-09-9) but more hindered than the n-butyl analog, allowing tunable reaction selectivity.

Synthetic Chemistry Cross-Coupling Reactivity Profiling

Chirality as a Key Differentiation from Achiral N1 Analogs

The sec-butyl substituent introduces a chiral center at the carbon atom directly attached to N1, making 1-(butan-2-yl)-4-iodo-1H-pyrazole-3-carboxylic acid a chiral building block with an undefined atom stereocenter count of 1 . In contrast, N1-methyl (CAS 6647-98-9), N1-ethyl, and N1-isopropyl analogs are achiral. This chirality is critical for projects requiring enantiomerically pure intermediates for asymmetric SAR exploration.

Chiral Building Blocks Enantioselective Synthesis Fragment-Based Drug Discovery

High-Value Application Scenarios for 1-(Butan-2-yl)-4-iodo-1H-pyrazole-3-carboxylic acid in Research and Industrial Procurement


Fragment-Based Drug Discovery Targeting FABP3 or Related Lipid-Binding Proteins

The 3-carboxylic acid pyrazole scaffold has been validated as a core fragment for heart fatty acid binding protein (FABP3) ligand design [1]. The sec-butyl, 4-iodo substitution pattern provides a unique vector for fragment elaboration via Suzuki coupling at the C4 position while maintaining a chiral N1 substituent. This compound is directly applicable to hit-to-lead campaigns where the Beniyama et al. FABP3 pharmacophore model is being extended.

Chiral Building Block for Asymmetric Synthesis of Kinase Inhibitor Intermediates

4-Iodopyrazoles serve as key intermediates in the synthesis of protein kinase inhibitors [2]. The sec-butyl analog introduces chirality at an early stage, enabling enantioselective construction of complex inhibitor architectures that are inaccessible using achiral N1-substituted pyrazoles.

Physicochemical Property Optimization in CNS Drug Discovery Programs

With a TPSA of 55.1 Ų and XLogP3 of 2.0, this compound falls within favorable CNS drug-like space . The sec-butyl group reduces TPSA by 11.8 Ų compared to the unsubstituted parent, making it a superior choice when designing brain-penetrant pyrazole-based probes or therapeutics.

Regioselective Sequential Cross-Coupling Scaffold for Library Synthesis

The 4-iodo substituent enables palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Heck) while the 3-carboxylic acid can be orthogonally derivatized into amides, esters, or heterocycles. The steric profile of the sec-butyl group provides tunable reactivity that can be exploited in one-pot sequential coupling strategies [3].

Quote Request

Request a Quote for 1-(butan-2-yl)-4-iodo-1H-pyrazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.